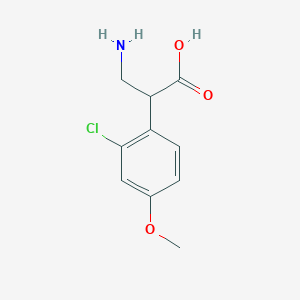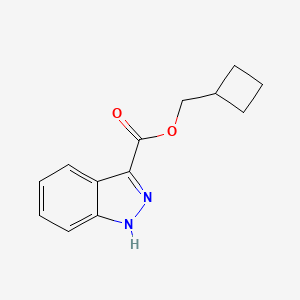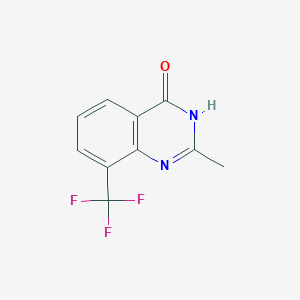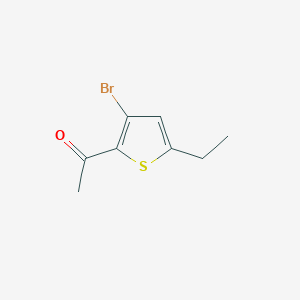
tert-butyl 4-bromo-2H-azete-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-bromo-2H-azete-1-carboxylate: is a chemical compound with the molecular formula C8H12BrNO2. It is a member of the azetidine family, characterized by a four-membered ring structure containing nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-bromo-2H-azete-1-carboxylate typically involves the bromination of azetidine derivatives. One common method includes the reaction of azetidine with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often require low temperatures to control the reactivity of bromine and prevent side reactions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-bromo-2H-azete-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures, often involving the azetidine ring
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media
Major Products: The major products formed from these reactions include various substituted azetidines, reduced azetidine derivatives, and oxidized azetidine compounds .
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl 4-bromo-2H-azete-1-carboxylate serves as a building block for the construction of more complex molecules. It is used in the synthesis of heterocyclic compounds and natural product analogs .
Biology and Medicine: Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties .
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and intermediates for various applications .
Mechanism of Action
The mechanism of action of tert-butyl 4-bromo-2H-azete-1-carboxylate involves its interaction with molecular targets through its reactive bromine atom and azetidine ring. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The specific pathways and targets depend on the context of its use, such as in drug development or chemical synthesis .
Comparison with Similar Compounds
- tert-Butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate
- tert-Butyl 4-(4-bromobenzyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate
Uniqueness: tert-Butyl 4-bromo-2H-azete-1-carboxylate is unique due to its four-membered azetidine ring, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds. Its structure allows for specific interactions in synthetic and biological applications, making it a valuable compound in various fields .
Properties
Molecular Formula |
C8H12BrNO2 |
|---|---|
Molecular Weight |
234.09 g/mol |
IUPAC Name |
tert-butyl 4-bromo-2H-azete-1-carboxylate |
InChI |
InChI=1S/C8H12BrNO2/c1-8(2,3)12-7(11)10-5-4-6(10)9/h4H,5H2,1-3H3 |
InChI Key |
REWUBQLNLITIPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC=C1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Bromo-3-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11876040.png)

![2-(Trifluoromethyl)-1H-naphtho[2,3-d]imidazole](/img/structure/B11876047.png)




![2-Ethyl-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B11876075.png)



![5H-Indeno[1,2-b]quinolin-10(11H)-one](/img/structure/B11876118.png)
![1-Methyl-3-phenyl-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11876134.png)
